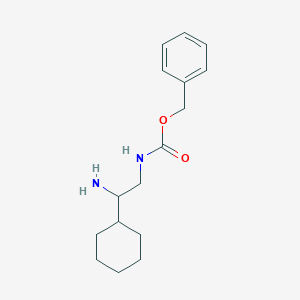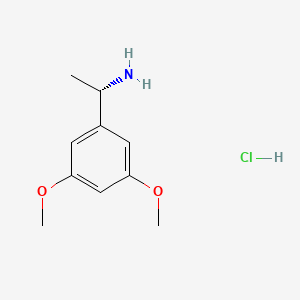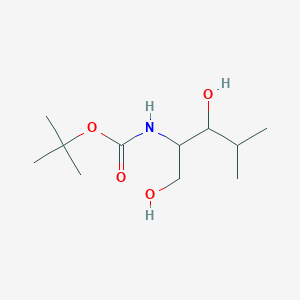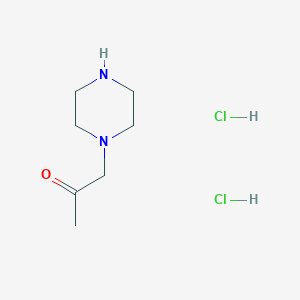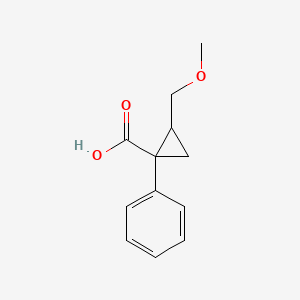
4-Iodo-2-phenoxypyridine
Vue d'ensemble
Description
4-Iodo-2-phenoxypyridine is a chemical compound with the molecular formula C11H8INO . It has a molecular weight of 297.1 and is typically stored at temperatures between 2-8°C . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8INO/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 297.1 and is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Herbicidal Activities
4-Iodo-2-phenoxypyridine, as a part of the phenoxypyridine family, has been studied for its potential use in agriculture, particularly as a herbicide. For instance, certain phenoxypyridines have exhibited promising herbicidal activities, though the specific activities of this compound in this regard are not detailed (Fujikawa et al., 1970).
Anti-HIV Activity
In the field of medicine, derivatives of iodophenoxypyridine, similar to this compound, have been explored for their potential anti-HIV properties. A study on 3-iodo-4-phenoxypyridinone analogues indicated that certain compounds in this family might be effective against HIV (Benjahad et al., 2007).
Supramolecular Chemistry
In the realm of supramolecular chemistry, 4-(4′-Iodo)phenoxyaniline, structurally related to this compound, was found to be isostructural with its bromo, chloro, and ethynyl counterparts. This finding is significant for understanding the conditional isomorphism in these compounds (Dey & Desiraju, 2004).
Cancer Therapy
This compound derivatives have shown remarkable inhibitory activity against c-Met enzymatic activity, which is significant in the proliferation of various cancer cell lines. This finding underscores the potential of these compounds in cancer therapy (Daoui et al., 2022).
Mécanisme D'action
Target of Action
Phenoxypyridine, a bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold . Diaryl ether is an important active fragment in pesticide molecules, which has good lipid solubility, metabolic stability, cell membrane penetration, and can improve biological activity and photostability .
Mode of Action
It’s known that the hydrophobicity of pyridine, a key property affecting biological activity, is significantly higher than that of the benzene ring . This suggests that 4-Iodo-2-phenoxypyridine may interact with its targets in a manner that optimizes solubility and bioavailability .
Biochemical Pathways
The phenoxypyridine structure has been widely used in the molecular structure of pesticides , suggesting that it may affect biochemical pathways related to pest control.
Pharmacokinetics
The compound’s structure suggests it may have good lipid solubility and cell membrane penetration , which could impact its bioavailability.
Result of Action
The compound’s structure suggests it may have potential bioactivities .
Action Environment
The compound’s structure suggests it may have good metabolic stability , which could be influenced by environmental conditions.
Safety and Hazards
Orientations Futures
The future directions of 4-Iodo-2-phenoxypyridine research could involve further exploration of its derivatives as potent dual VEGFR-2/c-Met inhibitors . Given their promising in vitro anti-cancer cell proliferative activity, these compounds could be further developed and studied for potential therapeutic applications .
Propriétés
IUPAC Name |
4-iodo-2-phenoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHIYZWROQEZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3099210.png)

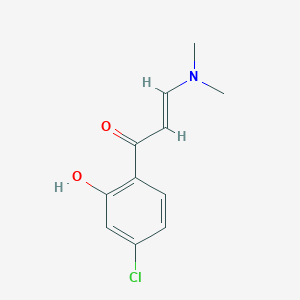
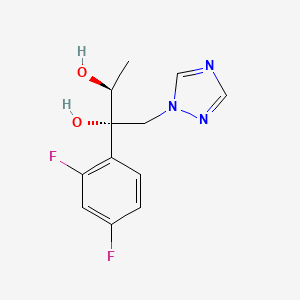
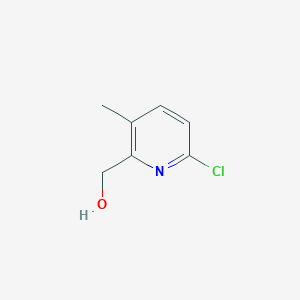
![tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B3099248.png)
